Stereochemical Purity: Defined (R)-Configuration Versus Racemic DL-β-Homophenylalanine
(R)-3-Amino-4-phenylbutyric acid hydrochloride possesses a defined stereochemical configuration at the C3 position, with the (R)-enantiomer specifically obtainable via stereoretentive synthesis from L-aspartic acid [1]. In contrast, DL-β-homophenylalanine exists as a racemic mixture containing equal amounts of (R)- and (S)-enantiomers, necessitating additional chiral resolution steps that typically reduce overall synthetic yield . The defined stereochemistry of the target compound eliminates the need for post-synthetic resolution and ensures predictable stereochemical outcomes in downstream coupling reactions.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single enantiomer (>95% enantiomeric purity achievable via L-aspartic acid route) |
| Comparator Or Baseline | DL-β-Homophenylalanine (racemic mixture, 1:1 R:S ratio) |
| Quantified Difference | Defined single enantiomer versus racemic mixture; use of racemate would require additional resolution steps |
| Conditions | Synthetic route comparison; commercial specifications |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates the need for chiral chromatography or enzymatic resolution, reducing both process steps and material loss in stereospecific synthesis workflows.
- [1] Seki M, et al. A Facile Synthesis of (R)-3-Amino-4-phenylbutyric Acid from L-Aspartic Acid. Biosci Biotechnol Biochem. 1996;60(5):916-917. View Source
